molecular formula C8H7F3N2O2 B13473622 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

Cat. No.: B13473622
M. Wt: 220.15 g/mol
InChI Key: HDMKCLUBCUPIPA-UHFFFAOYSA-N
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Description

1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with trifluoromethyl diazo compounds. One common method is the reaction of diethyl 1,1-cyclopropanedicarboxylate with trifluoromethyl diazoacetate under the influence of a rhodium catalyst . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

1-[1-(trifluoromethyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)13-4-5(3-12-13)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15)

InChI Key

HDMKCLUBCUPIPA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN(N=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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